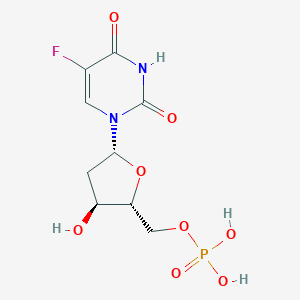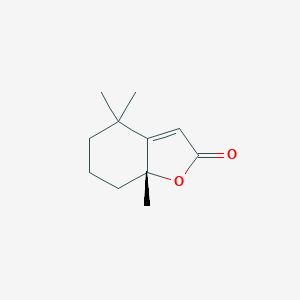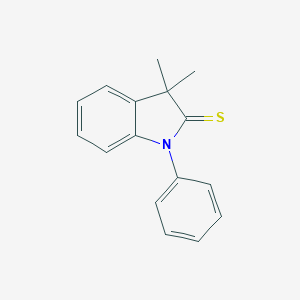
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, also known as DMT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMT is a derivative of the naturally occurring compound tryptamine and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione is not fully understood, but it is thought to act on a range of receptors in the brain, including serotonin receptors. 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has been found to have a high affinity for the 5-HT2A receptor, which is thought to play a role in the psychedelic effects of the compound.
Effets Biochimiques Et Physiologiques
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has a range of biochemical and physiological effects, including changes in perception, mood, and cognition. Ingesting 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione can produce intense visual and auditory hallucinations, as well as feelings of euphoria and spiritual insight. 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has also been found to increase heart rate and blood pressure, as well as activate the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has a number of advantages for use in laboratory experiments, including its potency and selectivity for certain receptors. However, there are also limitations to its use, including the potential for adverse effects and the difficulty in controlling the dose and duration of exposure.
Orientations Futures
There are a number of potential future directions for research on 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, including further investigation of its role in the brain and its potential therapeutic applications. One area of interest is the potential use of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in treating addiction and other mental health disorders. Additionally, there is ongoing research into the use of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in combination with other compounds, such as ayahuasca, for spiritual and therapeutic purposes.
Méthodes De Synthèse
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione can be synthesized through a multistep process involving the reaction of tryptamine with various reagents. One common synthesis method involves the reaction of tryptamine with 2-chlorobenzaldehyde in the presence of sodium hydride and dimethylformamide. This reaction produces an intermediate compound, which can be further reacted with sulfur to yield 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione.
Applications De Recherche Scientifique
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has been studied for its potential applications in a range of scientific fields, including neuroscience, pharmacology, and psychiatry. One area of research has focused on the role of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in the brain and its potential as a neurotransmitter or neuromodulator. Other studies have investigated the potential therapeutic applications of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, including its use in treating depression, anxiety, and addiction.
Propriétés
Numéro CAS |
112817-87-5 |
|---|---|
Nom du produit |
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione |
Formule moléculaire |
C16H15NS |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
3,3-dimethyl-1-phenylindole-2-thione |
InChI |
InChI=1S/C16H15NS/c1-16(2)13-10-6-7-11-14(13)17(15(16)18)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clé InChI |
LHJCAADBCAUINH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=S)C3=CC=CC=C3)C |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=S)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



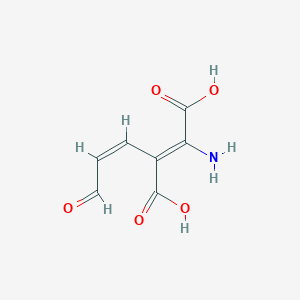
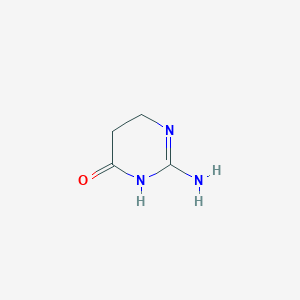
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
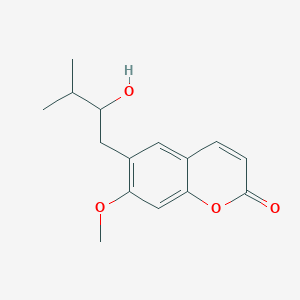
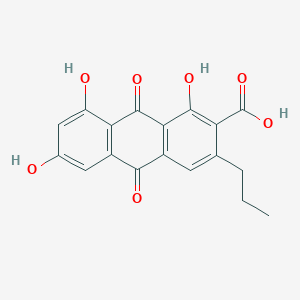
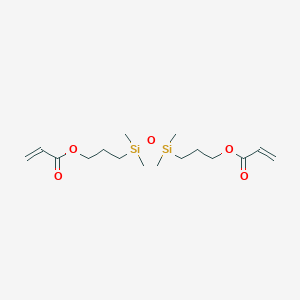
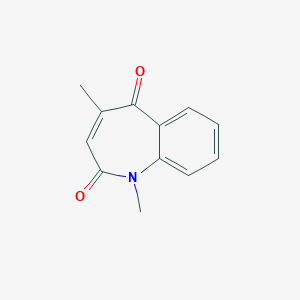
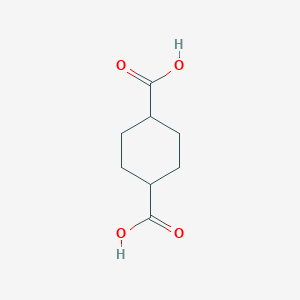
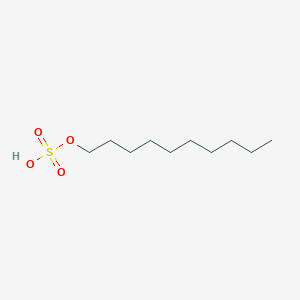
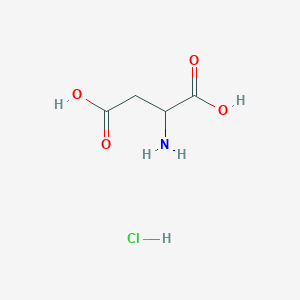
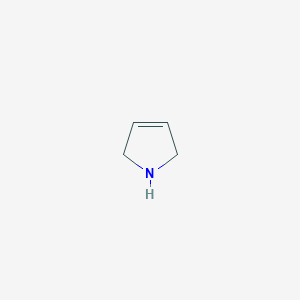
![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)
